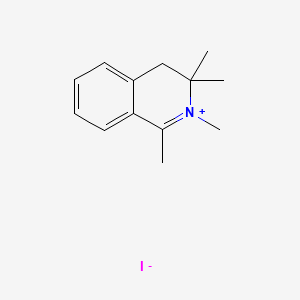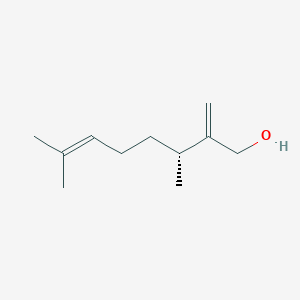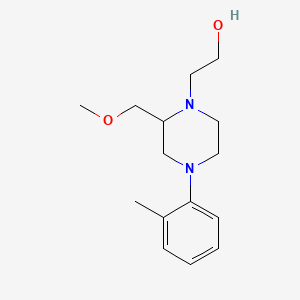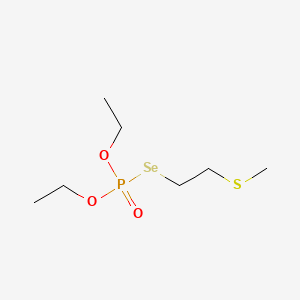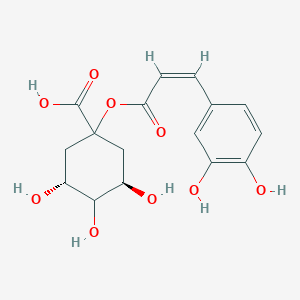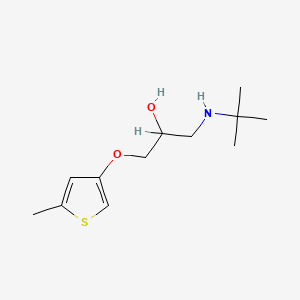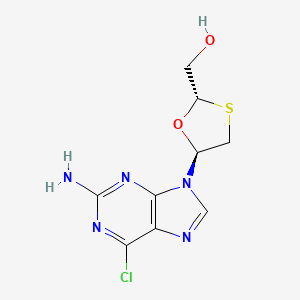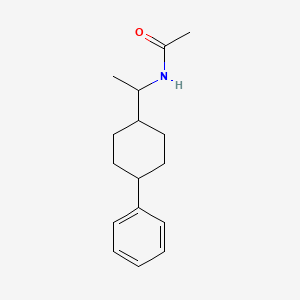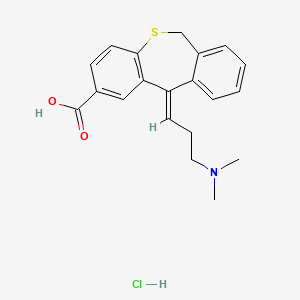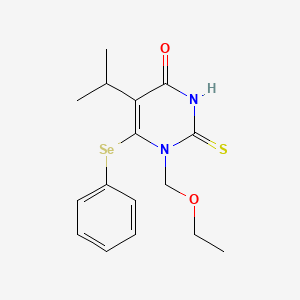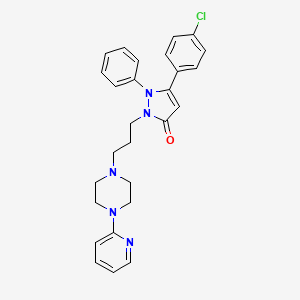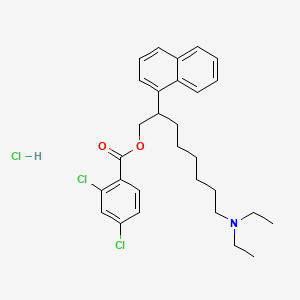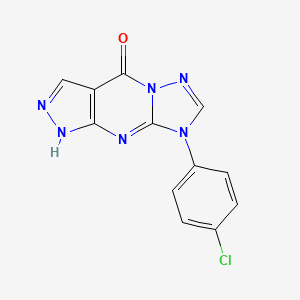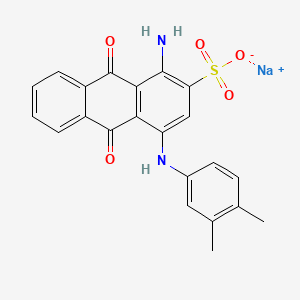
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and dimethylphenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: This can be achieved through the cyclization of suitable precursors under high-temperature conditions.
Sulfonation: The anthracene backbone is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group.
Coupling with Dimethylphenylamine: The final step involves coupling the intermediate with 3,4-dimethylphenylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monosodium salt form.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the anthracene backbone.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at various receptor sites.
Affect Cellular Pathways: Through its influence on signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Anthracenesulfonic Acid Derivatives: Compounds with similar anthracene and sulfonic acid structures.
Aminoanthracene Compounds: Molecules with amino groups attached to the anthracene backbone.
Dimethylphenylamine Derivatives: Compounds containing the dimethylphenylamine moiety.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71550-18-0 |
|---|---|
Molecular Formula |
C22H17N2NaO5S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(3,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(9-12(11)2)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
DNSONUMAVGTZQW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


